molecular formula C23H21NO4 B4627632 4-(methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

4-(methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No. B4627632
M. Wt: 375.4 g/mol
InChI Key: DUZOCIOACYAJOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate derivatives involves chemiluminescent compounds that have been studied for their intensities and chemical stabilities in certain conditions. One method includes the oxidative cyclization–methoxycarbonylation of 4-yn-1-ols in the presence of palladium catalysts to yield related structures in good yields (Gabriele et al., 2000).

Molecular Structure Analysis

Structural and physicochemical features of related acridine derivatives, including their crystal structures, have been examined. These analyses highlight the importance of long-range electrostatic interactions and a network of short-range interactions in stabilizing the crystal structure of these compounds (Niziołek et al., 2009).

Chemical Reactions and Properties

Research into the chemical reactions of related acridine derivatives has shown various chemiluminescent properties and the influence of substituents on reaction kinetics. These studies provide insight into the potential applications of these compounds in chemiluminescence-based assays and sensors (Krzymiński et al., 2010).

Physical Properties Analysis

The physical properties, including fluorescence spectral characteristics of acridine derivatives, have been thoroughly investigated. Studies have shown how the fluorescence quantum yields and lifetimes of these compounds vary in different solvents, which is crucial for their application in fluorescence-based technologies (Dey et al., 1997).

Chemical Properties Analysis

The chemical properties of 4-(methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate and its derivatives have been explored through various synthetic routes and reactions, revealing a broad range of reactivities and applications. For instance, the synthesis and study of similar structures have provided insights into their potential as building blocks in organic synthesis and materials science (Ahipa et al., 2014).

Scientific Research Applications

Chemiluminescence Applications

Research has highlighted the potential of methoxycarbonylphenyl 10-methyl-10λ4-2,7-disubstituted acridine-9-carboxylate derivatives, closely related to the compound , in chemiluminescence. These derivatives demonstrate strong chemiluminescence intensities at pH 7−10, making them applicable in the measurement of hydrogen peroxide, indicating their utility in biochemical assays and potentially in diagnostic applications (Nakazono, Nanbu, Akita, & Hamase, 2020).

Synthetic Chemistry and Catalysis

  • The compound and its derivatives have been used in various synthetic pathways, including nucleophilic substitution reactions and ring-opening polymerizations. For instance, nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines have been explored, demonstrating the compound's role in developing new synthetic methods for preparing piperidine derivatives, which are valuable in medicinal chemistry (Okitsu, Suzuki, & Kobayashi, 2001).
  • Additionally, the synthesis and ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid highlight the use of derivatives in polymer chemistry. This research has implications for the development of biodegradable polymers, with potential applications in medical devices and drug delivery systems (Pounder, Fox, Barker, Bennison, & Dove, 2011).

Organic Synthesis and Ligand Chemistry

  • The compound has also been investigated for its utility in organic synthesis, including the development of functionalized tetradentate ligands for Ru-sensitized solar cells. This research suggests its potential in renewable energy technologies, particularly in the optimization of dye-sensitized solar cells (Renouard & Grätzel, 2001).
  • In ligand coupling reactions with aryllead triacetates, derivatives of the compound have been used to synthesize neoflavenes, indicating its role in the synthesis of complex organic molecules. This application can be particularly relevant in the development of new materials and chemical sensors (Donnelly, Finet, Guiry, & Nesbitt, 2001).

properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-27-22(25)16-12-10-15(11-13-16)14-28-23(26)21-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)21/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZOCIOACYAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxycarbonyl)benzyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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